3-Bromo-2-chloro-5-ethylbenzonitrile
Description
3-Bromo-2-chloro-5-ethylbenzonitrile is a substituted benzonitrile derivative with bromine, chlorine, and ethyl functional groups at the 3-, 2-, and 5-positions of the aromatic ring, respectively. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogous bromo- and chloro-substituted benzonitriles. The molecular formula is calculated as C₉H₇BrClN, with a molecular weight of 244.51 g/mol (derived from atomic masses: C=12.01, H=1.008, Br=79.904, Cl=35.45, N=14.01).
Properties
Molecular Formula |
C9H7BrClN |
|---|---|
Molecular Weight |
244.51 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-ethylbenzonitrile |
InChI |
InChI=1S/C9H7BrClN/c1-2-6-3-7(5-12)9(11)8(10)4-6/h3-4H,2H2,1H3 |
InChI Key |
APMOOHFEKKEXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-ethylbenzonitrile typically involves the bromination and chlorination of 5-ethylbenzonitrile. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of 3-Bromo-2-chloro-5-ethylbenzonitrile follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-ethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-2-chloro-5-ethylbenzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-ethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Substituent Effects
- Hydrophobicity : The ethyl group in 3-Bromo-2-chloro-5-ethylbenzonitrile increases lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 5-Bromo-2-hydroxybenzonitrile ), which exhibit hydrogen bonding (O–H⋯N interactions with 2.805–2.810 Å distances) . This property may enhance membrane permeability in drug candidates.
- Electronic Effects : Bromine and chlorine substituents act as electron-withdrawing groups, directing electrophilic substitution reactions to meta/para positions. For example, 3-Bromo-5-chlorobenzonitrile is utilized in cross-coupling reactions for agrochemicals, whereas 3-Bromo-5-ethoxy-4-hydroxybenzonitrile’s ethoxy group introduces steric and electronic modulation .
Research Challenges and Opportunities
- Synthetic Complexity : Introducing multiple halogens and an ethyl group requires precise regioselective reactions, as seen in cobalt(II)-catalyzed conversions or multi-step protocols for analogs like 3-(Bromomethyl)-5-chlorobenzonitrile .
- Structure-Activity Relationships : Comparative studies on substituent positioning (e.g., 3-Bromo-5-fluoro-4-iodoaniline vs. the target compound) could reveal trends in bioactivity and stability.
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